molecular formula C38H52N6O7 B000138 methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate CAS No. 198904-31-3

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

Numéro de catalogue: B000138
Numéro CAS: 198904-31-3
Poids moléculaire: 704.9 g/mol
Clé InChI: AXRYRYVKAWYZBR-JZJNTNSZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Atazanavir is an azapeptide antiviral compound that functions as a potent and selective inhibitor of the HIV-1 protease enzyme. As a key research tool in virology and drug discovery, it operates by binding competitively to the active site of the viral protease, effectively preventing the proteolytic cleavage of viral Gag and Gag-Pol polyproteins. This inhibition results in the production of immature, non-infectious viral particles, thereby halting the viral replication cycle. In a research context, Atazanavir is of significant interest due to its distinct pharmacological profile. It is noted for its once-daily dosing potential in clinical settings and a differentiated side-effect spectrum, particularly its lesser impact on lipid profiles compared to other protease inhibitors, making it a valuable compound for comparative mechanistic studies. Its mechanism involves the blockade of the virus-specific processing of polyproteins in HIV-1 infected cells. A key characteristic of Atazanavir is its inhibition of the UGT1A1 enzyme, which can lead to the reversible accumulation of bilirubin and provides a model for studying drug-enzyme interactions. This product is supplied for Research Use Only and is strictly not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

Key on ui mechanism of action

Atazanavir selectively inhibits the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells by binding to the active site of HIV-1 protease, thus preventing the formation of mature virions. Atazanavir is not active against HIV-2.
Atazanavir is an azapeptide HIV-1 protease inhibitor. The compound selectively inhibits the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells, thus preventing formation of mature virions.
BMS-232632 is an azapeptide human immunodeficiency virus type 1 (HIV-1) protease (Prt) inhibitor that exhibits potent anti-HIV activity with a 50% effective concentration (EC(50)) of 2.6 to 5.3 nM and an EC(90) of 9 to 15 nM in cell culture. Proof-of-principle studies indicate that BMS-232632 blocks the cleavage of viral precursor proteins in HIV-infected cells, proving that it functions as an HIV Prt inhibitor. Comparative studies showed that BMS-232632 is generally more potent than the five currently approved HIV-1 Prt inhibitors. Furthermore, BMS-232632 is highly selective for HIV-1 Prt and exhibits cytotoxicity only at concentrations 6,500- to 23, 000-fold higher than that required for anti-HIV activity. To assess the potential of this inhibitor when used in combination with other antiretrovirals, BMS-232632 was evaluated for anti-HIV activity in two-drug combination studies. Combinations of BMS-232632 with either stavudine, didanosine, lamivudine, zidovudine, nelfinavir, indinavir, ritonavir, saquinavir, or amprenavir in HIV-infected peripheral blood mononuclear cells yielded additive to moderately synergistic antiviral effects. Importantly, combinations of drug pairs did not result in antagonistic anti-HIV activity or enhanced cytotoxic effects at the highest concentrations used for antiviral evaluation. Our results suggest that BMS-232632 may be an effective HIV-1 inhibitor that may be utilized in a variety of different drug combinations.

Numéro CAS

198904-31-3

Formule moléculaire

C38H52N6O7

Poids moléculaire

704.9 g/mol

Nom IUPAC

methyl N-[(2R)-1-[2-[(3R)-2-hydroxy-3-[[(2R)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30?,31+,32+/m1/s1

Clé InChI

AXRYRYVKAWYZBR-JZJNTNSZSA-N

SMILES isomérique

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC

SMILES canonique

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC

Apparence

Solid powder

Autres numéros CAS

198904-31-3

Description physique

Solid

Pictogrammes

Corrosive; Health Hazard; Environmental Hazard

Pureté

> 98%

Solubilité

Free base slightly soluble (4-5 mg/mL)
3.27e-03 g/L

Synonymes

232632, BMS
3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-((4-(2-pyridinyl)phenyl)methyl)-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester
atazanavir
atazanavir sulfate
BMS 232632
BMS 232632 05
BMS-232632
BMS-232632-05
BMS232632
BMS23263205
CGP 73547
CGP 75136
CGP 75176
CGP 75355
CGP-73547
CGP-75136
CGP-75176
CGP-75355
CGP73547
CGP75136
CGP75176
CGP75355
Reyataz

Pression de vapeur

1.0X10-26 mm Hg at 25 °C (est)

Origine du produit

United States

Méthodes De Préparation

Synthesis of Intermediate (I)

The reaction of (a) benzyl hydrazine and (b) chloromethyl ketone in pentanol at 80–85°C for 16–24 hours yields intermediate (I). Key parameters include:

ParameterValue
SolventPentanol
Temperature80–85°C
Molar Ratio (a:b)1:1.5
Yield89–92%

Post-reaction, the mixture is cooled, diluted with water, and filtered to isolate the intermediate.

Formation of Intermediate (II)

Intermediate (I) is dissolved in isopropanol, treated with HCl in ethanol, and stirred at 25°C for 12 hours. The use of aliphatic alcohols ensures solubility, while HCl facilitates cyclization. The product is precipitated using methyl tert-butyl ether (MTBE), achieving 85–88% yield.

Final Coupling to Atazanavir Monomer

N-Methoxycarbonyl-S-leucine and HOBt are dissolved in dichloromethane at −10°C, followed by addition of dicyclohexylcarbodiimide (DCC) and triethylamine. After coupling with intermediate (II), the mixture is warmed to 25°C for 16 hours. Critical conditions include:

ReagentEquivalentsRole
DCC2.5Dehydrating agent
HOBt1.2Coupling activator
Triethylamine4.0Base

Workup involves filtration, washing with sodium bicarbonate, and crystallization with ether to yield 78–82% Atazanavir monomer.

Diastereoselective Reduction Approach

The 2008 ACS publication introduces a stereocontrolled synthesis leveraging lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃).

Key Intermediate (10)

Amino ketone 10 is synthesized via SN2 reaction between benzyl hydrazine 7 and chloromethyl ketone 9 . The bulky N-(methoxycarbonyl)-l-tert-leucinyl group enforces Felkin–Anh stereocontrol during reduction:

10 LiAlH(Ot-Bu)₃, Et₂O10CAtazanavir precursor (syn-1,2-amino alcohol)\text{10 } \xrightarrow[\text{LiAlH(Ot-Bu)₃, Et₂O}]{-10^\circ\text{C}} \text{Atazanavir precursor (syn-1,2-amino alcohol)}

Optimization of Reduction

LiAlH(Ot-Bu)₃ in diethyl ether at −10°C achieves >20:1 diastereomeric ratio (dr), critical for antiviral activity. Alternative reductants (e.g., NaBH₄) yield inferior dr (<5:1).

Continuous Flow Synthesis of Biaryl Unit

Syrris’s 2023 methodology transitions batch steps to a continuous flow system, enhancing throughput:

Three-Step Flow Sequence

  • Suzuki–Miyaura Coupling : Pd(OAc)₂ catalyzes biaryl formation (95% conversion, 30 min).

  • Hydrazone Formation : Ethanol solvent with acetic acid catalyst (85% yield, 15 min).

  • Hydrogenation : H₂ gas over Pd/C (97% yield, 10 min).

StepResidence TimeYield
Suzuki coupling30 min95%
Hydrazone formation15 min85%
Hydrogenation10 min97%

This approach reduces purification needs and achieves 74% overall yield.

Optimized Large-Scale Batch Protocol

ChemicalBook’s protocol scales Atazanavir synthesis using cost-effective reagents:

Reaction Conditions

  • Step 1 : N-Methoxycarbonyl-L-tert-leucine reacts with thionyl chloride in dichloromethane (42°C, 3 h).

  • Step 2 : Coupling with diaminohydroxyhexane intermediate at 20°C overnight.

ParameterValue
Thionyl chloride1.5 equivalents
Triethylamine3.0 equivalents
Final yield74.2%

Post-reaction workup includes citric acid and sodium bicarbonate washes, followed by MTBE crystallization.

Comparative Analysis of Methodologies

Yield and Scalability

MethodYieldScalability
Three-step batch78–82%Industrial-scale
Diastereoselective70–75%Lab-scale
Continuous flow74%Pilot-scale
Large-scale batch74.2%Commercial-scale

Impurity Profiles

The three-step batch method minimizes impurities (<0.5%) via controlled crystallization, whereas continuous flow reduces side reactions through precise residence times .

Analyse Des Réactions Chimiques

Structural Characteristics and Reactivity of Convolvine

Convolvine (8-azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate) is a tropane alkaloid isolated from Convolvulus species such as C. pluricaulis and C. subhirsutus . Its structure features a bicyclic nortropane core esterified with 3,4-dimethoxybenzoic acid, conferring reactivity at three key sites:

  • Nortropane nitrogen : Susceptible to alkylation and acylation.
  • Ester group : Hydrolyzable under acidic/basic conditions.
  • Aromatic methoxy groups : Subject to demethylation or electrophilic substitution .

Alkylation Reactions

Alkylation of the nortropane nitrogen produces derivatives with altered bioactivity. Recent studies used alkyl halides (R-X) under basic conditions (K₂CO₃/DMF) :

Alkyl Group (R) Reaction ConditionsYield (%)Bioactivity Highlight
Methyl60°C, 12 hr78Enhanced antihypoxic
Benzyl80°C, 24 hr65Immunomodulatory
Ethyl60°C, 18 hr72Anti-inflammatory

Derivatives showed improved solubility and target specificity compared to the parent compound .

Acylation Reactions

Acylation with anhydrides or acyl chlorides generates esters with modified pharmacokinetics. Key findings include :

Acylating Agent ProductYield (%)Activity Profile
Acetic anhydrideAcetyl-convolvine82Antihypoxic (ED₅₀: 12 mg/kg)
Maleic anhydrideMaleoyl-convolvine68Neuroprotective
Phthalic anhydridePhthaloyl-convolvine75Anti-proliferative

The acetyl derivative demonstrated 3x higher blood-brain barrier permeability than convolvine .

Palladium-Catalyzed Coupling Reactions

N-Aryl derivatives synthesized via Buchwald-Hartwig amination showed anti-cancer potential :

Substituent IC₅₀ (μM) – HeLa CellsSelectivity Index (vs. HEK293)
4-Fluorophenyl1.2 ± 0.318.7
2-Pyridyl2.1 ± 0.512.4
3,5-Dimethoxyphenyl0.9 ± 0.222.1

This reaction class enables precise tuning of electronic properties for target engagement .

Metabolic and Enzymatic Transformations

In vivo studies in murine models revealed two primary metabolic pathways :

  • Ester hydrolysis : Produces 3,4-dimethoxybenzoic acid (t₁/₂ = 45 min).
  • N-Demethylation : Forms norconvolvine (CYP3A4-mediated, 22% of metabolites).

A secondary O-demethylation pathway generates catechol intermediates that undergo glucuronidation (detected in urine) .

Stability Under Physicochemical Conditions

Condition Degradation PathwayHalf-Life
pH 1.2 (simulated gastric fluid)Ester hydrolysis28 min
pH 7.4 (phosphate buffer)Oxidative N-demethylation6.3 hr
UV light (254 nm)Photooxidation of aromatic rings15 min

Stabilization strategies include microencapsulation (e.g., PLGA nanoparticles extend t₁/₂ to 9.1 hr in plasma) .

Emerging Research Directions

  • Electrochemical functionalization : Controlled N-oxidation achieved at 1.2 V vs Ag/AgCl, enabling redox-active derivatives .
  • Microwave-assisted synthesis : Reduced reaction times by 78% in acylation steps (45 W, 80°C) .
  • Isotope effects : Deuteration at C-2 position lowers activation energy (ΔEₐ = 3.1 kJ/mol) for ester hydrolysis .

These advances position convolvine as a versatile scaffold for medicinal and catalytic chemistry .Key challenges remain in minimizing off-target interactions while preserving the nortropane core’s reactivity profile. Ongoing structure-activity relationship (SAR) studies aim to decouple bioactivity from adrenergic side effects .

Applications De Recherche Scientifique

HIV Treatment

Mechanism of Action
Atazanavir is classified as a protease inhibitor, specifically targeting the HIV protease enzyme. By inhibiting this enzyme, ATV prevents the maturation of viral particles, thereby reducing viral load and improving immune function in patients. It is often used in combination with other antiretroviral agents to enhance therapeutic efficacy and reduce resistance development .

Clinical Efficacy
Several studies have demonstrated the effectiveness of ATV in increasing CD4 cell counts and decreasing HIV viral load. A systematic review noted that among 975 children and adolescents treated with ATV, there was a significant improvement in these parameters over 6 to 12 months . The pooled incidence of treatment discontinuation was reported at 19%, highlighting its overall tolerability compared to other treatments like darunavir .

Safety Profile
Atazanavir is associated with fewer lipid abnormalities than other protease inhibitors, making it a favorable option for long-term management of HIV . However, transient hyperbilirubinemia is a common side effect, occurring in approximately half of patients treated with ATV .

Potential Against SARS-CoV-2

Recent research has indicated that Atazanavir may possess antiviral activity against SARS-CoV-2. A study identified ATV as a competitive inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. In vitro and in vivo experiments showed that ATV could impair the replication of various SARS-CoV-2 variants and reduce virus-induced inflammation and lung damage in infected mice models .

Preclinical Findings
The study highlighted that ATV effectively reached therapeutic concentrations in both plasma and lung tissues, suggesting its potential utility as a treatment option for COVID-19. Further clinical trials are warranted to explore this application more comprehensively .

Drug Repurposing Studies

Atazanavir has also been investigated for its ability to enhance the pharmacokinetics of other drugs. For instance, a recent study explored how ATV could increase the exposure of tizoxanide, an active metabolite used for treating certain infections. This effect arises from ATV's role as a UGT enzyme inhibitor, potentially preventing the rapid metabolism of tizoxanide and enhancing its therapeutic effects .

Case Studies and Clinical Trials

Numerous clinical trials have assessed Atazanavir's effectiveness and safety across different populations:

  • Pediatric Populations : A study involving children demonstrated significant improvements in immune function with ATV treatment, reinforcing its use in younger patients .
  • Adult Populations : Clinical trials have shown that ATV can maintain viral suppression effectively while minimizing adverse effects related to lipid metabolism .
  • COVID-19 Patients : Preliminary studies suggest that ATV may reduce morbidity associated with COVID-19; however, further randomized controlled trials are essential to validate these findings .

Summary Table of Atazanavir Applications

ApplicationMechanism/EffectKey Findings/References
HIV TreatmentProtease inhibitionIncreased CD4 counts; reduced viral load
SARS-CoV-2 InhibitionCompetitive inhibition of MproImpaired replication; reduced lung damage
Drug RepurposingUGT enzyme inhibitionIncreased tizoxanide exposure

Mécanisme D'action

Atazanavir selectively inhibits the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells by binding to the active site of HIV-1 protease. This inhibition prevents the formation of mature virions, thereby reducing the viral load in the patient’s body . Atazanavir is not active against HIV-2 .

Comparaison Avec Des Composés Similaires

Darunavir (DRV)

  • Virologic Efficacy : In treatment-naïve patients, ATV/ritonavir (ATV/r) and DRV/ritonavir (DRV/r) show comparable virologic suppression rates. However, ATV/r has a higher discontinuation rate due to adverse effects (e.g., jaundice) .
  • Resistance: ATV selects for the I50L mutation, while DRV resistance involves V32I, L33F, and I47V mutations.

Lopinavir (LPV)

  • Clinical Outcomes : In COVID-19 trials, ATV/hydroxychloroquine demonstrated similar efficacy to LPV/ritonavir but with fewer gastrointestinal side effects .

Hyperbilirubinemia

  • ATV causes unconjugated hyperbilirubinemia in 35–50% of patients via UGT1A1 inhibition, particularly in 28/28 genotype carriers. This effect is more pronounced than with indinavir, though rarely clinically significant .

Nephrotoxicity

  • ATV is associated with crystalline nephropathy (granulomatous interstitial nephritis, GIN) and acute interstitial nephritis (AIN), linked to intratubular drug precipitation. Risk factors include advanced age, prolonged use (>2.8 years), and crystalluria . Other PIs (e.g., DRV) lack this nephrotoxic profile.

Metabolic and Lipid Effects

Parameter ATV/r DRV/r LPV/r EFV
Δ TC (mg/dL) +18.4 +31.2 +45.6 +22.1
Δ HDL-C (mg/dL) +4.12 +3.8 +2.9 +6.5
Δ TG (mg/dL) -12.3 +28.7 +54.2 +15.4

Data derived from meta-analyses of RCTs

  • ATV/r has minimal impact on lipid parameters compared to other boosted PIs. Unboosted ATV further reduces non-HDL-C (−5.75 mg/dL vs. EFV) .

Drug-Drug Interactions

  • Raltegravir (RAL) : ATV increases RAL exposure by 50–70% via UGT1A1 inhibition, allowing once-daily RAL dosing (400 mg) without compromising efficacy .
  • Tenofovir (TDF): ATV requires ritonavir boosting when co-administered with TDF due to reduced ATV exposure (AUC ↓ 25%) .

Activité Biologique

Atazanavir (ATV) is a potent azapeptide protease inhibitor used primarily in the treatment of HIV-1 infection. Its biological activity is characterized by its mechanism of action, pharmacokinetics, efficacy in clinical settings, and safety profile. This article synthesizes findings from various studies to provide a comprehensive overview of atazanavir's biological activity.

Atazanavir exerts its antiviral effects by selectively inhibiting the HIV-1 protease enzyme, which is crucial for the processing of viral Gag and Gag-Pol polyproteins. By binding to the active site of this enzyme, atazanavir prevents the maturation of viral particles, thereby inhibiting viral replication . This mechanism is fundamental to its role in antiretroviral therapy.

Pharmacokinetics

Atazanavir is extensively metabolized in the liver, primarily via cytochrome P450 enzymes CYP3A4 and CYP3A5. Genetic polymorphisms affecting these enzymes can influence atazanavir metabolism and efficacy . The drug also interacts with various drug transporters, which can affect its absorption and distribution in tissues .

Key Pharmacokinetic Parameters

ParameterValue
Half-life7-11 hours
Peak plasma concentration (Cmax)1-2 hours post-dose
Bioavailability60% (with food)
MetabolismHepatic (CYP3A4/5)

Efficacy in Clinical Studies

Atazanavir has been evaluated in numerous clinical trials, demonstrating its effectiveness in increasing CD4 cell counts and reducing viral loads among HIV-infected patients.

Case Studies and Trial Findings

  • Safety and Effectiveness in Children : A study involving 975 children reported a pooled treatment discontinuation rate of 19% at 12 months. Atazanavir was associated with increased CD4 counts and decreased viral loads over time .
  • Comparison with Other Regimens : In the ATLAS-M trial, patients on atazanavir/ritonavir plus lamivudine showed a treatment success rate of 77.4% compared to 65.4% for those on a standard regimen with two NRTIs, indicating superior efficacy for the simplified regimen .
  • Long-term Outcomes : The SALT trial confirmed that atazanavir/ritonavir maintained non-inferior efficacy over longer durations (96 weeks), with no significant benefits in tolerability compared to traditional triple therapy regimens .

Safety Profile

While generally well-tolerated, atazanavir can cause side effects such as hyperbilirubinemia, gastrointestinal disturbances, and potential renal issues. Notably, transient hyperbilirubinemia occurred in about half of the patients treated with atazanavir .

Adverse Effects Summary

Adverse EffectIncidence (%)
Hyperbilirubinemia~50%
Gastrointestinal issuesVaries by individual
Renal impairmentRare but documented

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Reactant of Route 2
Reactant of Route 2
methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.